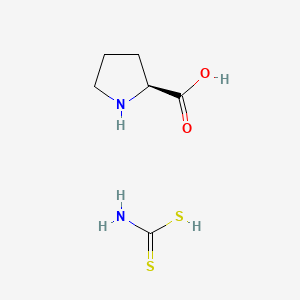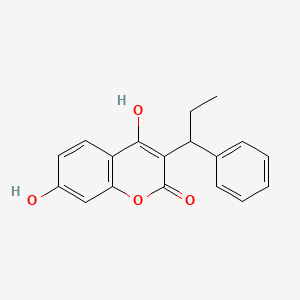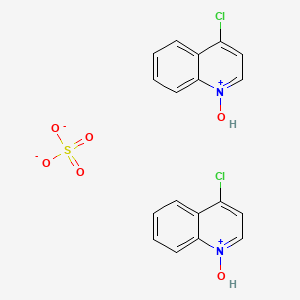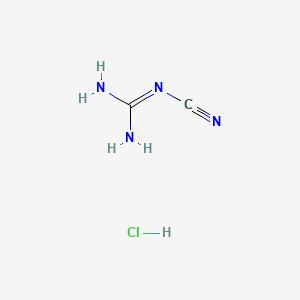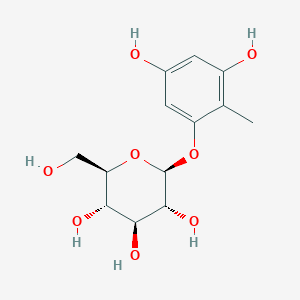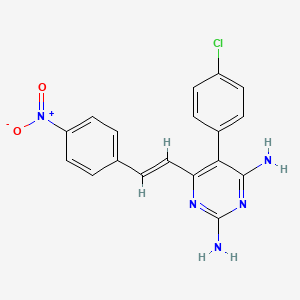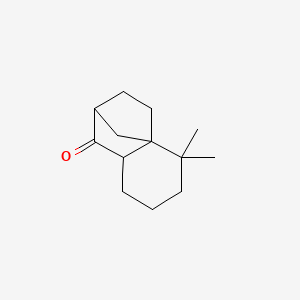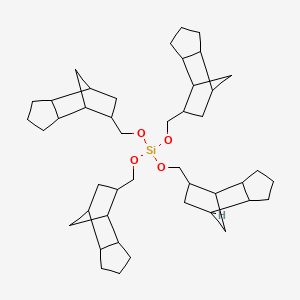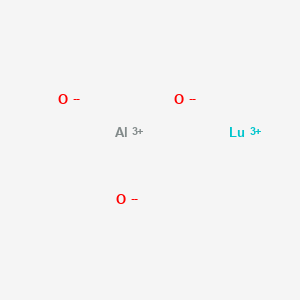
Aluminium lutetium trioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminium lutetium trioxide is a compound composed of aluminium, lutetium, and oxygen It is a member of the rare earth oxides family, known for its unique properties and applications in various scientific fields The compound is typically represented by the chemical formula AlLuO3
Preparation Methods
Synthetic Routes and Reaction Conditions: Aluminium lutetium trioxide can be synthesized through various methods, including solid-state reactions, sol-gel processes, and co-precipitation techniques. The solid-state reaction involves mixing aluminium oxide (Al2O3) and lutetium oxide (Lu2O3) powders in stoichiometric ratios, followed by high-temperature calcination. The sol-gel process involves the hydrolysis and condensation of metal alkoxides, leading to the formation of a gel that is subsequently dried and calcined to obtain the desired oxide. Co-precipitation involves the simultaneous precipitation of aluminium and lutetium hydroxides from a solution, followed by calcination to form the oxide.
Industrial Production Methods: In industrial settings, this compound is typically produced using high-temperature solid-state reactions due to their scalability and cost-effectiveness. The raw materials, aluminium oxide and lutetium oxide, are mixed in precise ratios and subjected to temperatures ranging from 1200°C to 1600°C to ensure complete reaction and formation of the trioxide compound.
Chemical Reactions Analysis
Types of Reactions: Aluminium lutetium trioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can react with strong acids and bases, demonstrating its amphoteric nature.
Common Reagents and Conditions:
Oxidation: In the presence of oxygen at high temperatures, this compound can form higher oxides.
Reduction: Reducing agents such as hydrogen or carbon monoxide can reduce the compound to its constituent metals.
Substitution: The compound can undergo substitution reactions with other metal oxides or halides under appropriate conditions.
Major Products Formed:
Oxidation: Formation of higher oxides or mixed oxides.
Reduction: Formation of elemental aluminium and lutetium.
Substitution: Formation of mixed metal oxides or halides.
Scientific Research Applications
Aluminium lutetium trioxide has a wide range of applications in scientific research due to its unique properties:
Chemistry: Used as a catalyst in various chemical reactions, including hydrogenation and polymerization.
Biology: Investigated for its potential use in biomedical imaging and drug delivery systems due to its biocompatibility.
Medicine: Explored for its use in radiotherapy as a component of lutetium-based radiopharmaceuticals.
Industry: Utilized in the production of advanced ceramics, optical materials, and electronic devices due to its high thermal stability and electrical insulation properties.
Mechanism of Action
The mechanism by which aluminium lutetium trioxide exerts its effects is primarily related to its ability to interact with various molecular targets and pathways. In catalysis, the compound provides active sites for chemical reactions, enhancing reaction rates and selectivity. In biomedical applications, its biocompatibility and ability to penetrate biological tissues make it an effective agent for imaging and drug delivery. The compound’s high thermal stability and electrical insulation properties are attributed to its robust crystal structure and strong metal-oxygen bonds.
Comparison with Similar Compounds
Aluminium Oxide (Al2O3): Known for its hardness and thermal stability, used in abrasives and refractories.
Lutetium Oxide (Lu2O3): Used in ceramics, glass, and as a catalyst in various chemical reactions.
Yttrium Oxide (Y2O3): Similar to lutetium oxide, used in ceramics and as a phosphor in display technologies.
Uniqueness of Aluminium Lutetium Trioxide: this compound combines the properties of both aluminium oxide and lutetium oxide, resulting in a compound with enhanced thermal stability, electrical insulation, and catalytic activity. Its unique combination of properties makes it suitable for advanced applications in materials science, catalysis, and biomedical research.
Properties
CAS No. |
37233-67-3 |
|---|---|
Molecular Formula |
AlLuO3 |
Molecular Weight |
249.947 g/mol |
IUPAC Name |
aluminum;lutetium(3+);oxygen(2-) |
InChI |
InChI=1S/Al.Lu.3O/q2*+3;3*-2 |
InChI Key |
OFOSXJVLRUUEEW-UHFFFAOYSA-N |
Canonical SMILES |
[O-2].[O-2].[O-2].[Al+3].[Lu+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


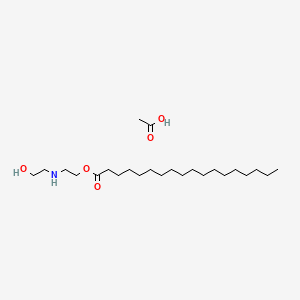
![5-[(Hydroxymethoxy)methyl]-1,3-dioxane-5-methanol](/img/structure/B12668115.png)

